Cas no 881-86-7 (2,5-dimethyl pyridine-2,5-dicarboxylate)

2,5-dimethyl pyridine-2,5-dicarboxylate structure
881-86-7 structure
Produktname:2,5-dimethyl pyridine-2,5-dicarboxylate
CAS-Nr.:881-86-7
MF:C9H9NO4
MW:195.172062635422
MDL:MFCD00034767
CID:40187
PubChem ID:24878448

2,5-dimethyl pyridine-2,5-dicarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl isocinchomeronate~Pyridine-2,5-dicarboxylic acid dimethyl ester
    • Dimethyl 2,5-Pyridinedicarboxylate
    • 2,5-Pyridinedicarboxylic acid, 2,5-dimethyl ester
    • 5-dimethyl pyridine 2,5-dicarboxylate
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester
    • Dimethyl isocinchomeronate
    • pyridine-2,5-dicarboxylic acid dimethyl ester
    • TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • 2,5-dimethyl pyridine-2,5-dicarboxylate
    • Dimethyl 2,5-pyridine dicarboxylate
    • Maybridge1_006391
    • MLS000084758
    • HMS559K11
    • AMPD00244
    • methyl 6-methoxycarbonylnicotinate
    • Pyridine-2,5-Dimethylcarboxylate
    • HMS23
    • 2,5-Dimethyl 2,5-pyridinedicarboxylate (ACI)
    • 2,5-Pyridinedicarboxylic acid, dimethyl ester (6CI, 7CI, 8CI, 9CI)
    • 2,5-Bis(methoxycarbonyl)pyridine
    • 2,5-Dicarbomethoxypyridine
    • Isocinchomeronic acid dimethyl ester
    • NSC 35758
    • 2, 5 - dimethyl pyridine dicarboxylic acid
    • 2,5-Pyridinedicarboxylic Acid 2,5-Dimethyl Ester; 2,5-Bis(methoxycarbonyl)pyridine; Dimethyl Isocinchomeronate; NSC 35758
    • NSC-35758
    • EN300-49250
    • EU-0067400
    • SY060876
    • doi:10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • CCG-15342
    • HMS2357M07
    • AS-5344
    • AJ-333/25006330
    • 881-86-7
    • DTXSID50284116
    • SCHEMBL69747
    • CHEMBL1412582
    • DIMethylpyRIDINE-2,5-DICARBOXYLATE
    • SMR000019104
    • MFCD00034767
    • AKOS001574156
    • SR-01000394213
    • Methyl 6-methoxycarbonyl nicotinate
    • PB43689
    • RF 02989
    • 10.14272/TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • SR-01000394213-1
    • CS-W004879
    • BCP21813
    • NSC35758
    • BP-13011
    • Dimethyl 2,5-pyridine dicarboxylate, 97%
    • DB-013614
    • MDL: MFCD00034767
    • Inchi: 1S/C9H9NO4/c1-13-8(11)6-3-4-7(10-5-6)9(12)14-2/h3-5H,1-2H3
    • InChI-Schlüssel: TUGSJNQAIMFEDY-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=CC(C(OC)=O)=CN=1)OC
    • BRN: 172251

Berechnete Eigenschaften

  • Genaue Masse: 195.05300
  • Monoisotopenmasse: 195.053
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 229
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomerzahl: nichts
  • XLogP3: 0.9
  • Topologische Polaroberfläche: 65.5
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1.231
  • Schmelzpunkt: 213-217 °C (lit.)
  • Siedepunkt: 302.9°C at 760 mmHg
  • Flammpunkt: 137°C
  • Brechungsindex: 1.516
  • Wasserteilungskoeffizient: Soluble in Dichloromethane and Ethyl Acetate. Insoluble in water.
  • PSA: 65.49000
  • LogP: 0.65480
  • Löslichkeit: Nicht bestimmt

2,5-dimethyl pyridine-2,5-dicarboxylate Sicherheitsinformationen

  • Symbol: GHS07
  • Signalwort:Warning
  • Gefahrenhinweis: H315-H319-H335
  • Warnhinweis: P261-P305+P351+P338
  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • WGK Deutschland:3
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36
  • Identifizierung gefährlicher Stoffe: Xi
  • Risikophrasen:R36/37/38
  • Lagerzustand:Inert atmosphere,Room Temperature(BD7821)

2,5-dimethyl pyridine-2,5-dicarboxylate Zolldaten

  • HS-CODE:2933399090
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

2,5-dimethyl pyridine-2,5-dicarboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062335-5g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
5g
¥57.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1062335-10g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
10g
¥111.00 2024-04-27
TRC
D479050-25g
Dimethyl 2,5-Pyridinedicarboxylate
881-86-7
25g
$ 121.00 2023-09-07
Apollo Scientific
OR27345-5g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
5g
£39.00 2023-09-01
Chemenu
CM175890-500g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
500g
$757 2021-08-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1405148-50G
2,5-dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
50g
¥ 501.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBCS1405148-100G
2,5-dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
100g
¥ 950.00 2023-04-13
Alichem
A025020565-1g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 98%
1g
$1651.30 2023-08-31
Cooke Chemical
A3811412-1G
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
1g
RMB 23.20 2025-02-20
Cooke Chemical
A3811412-25g
Dimethyl pyridine-2,5-dicarboxylate
881-86-7 97%
25g
RMB 802.40 2025-02-20

2,5-dimethyl pyridine-2,5-dicarboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
2.1 Solvents: Tetrahydrofuran
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
4.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
5.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
2.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 4

Reaktionsbedingungen
1.1 Solvents: Diethyl ether
Referenz
Heterocyclic amplifiers of phleomycin. VIII. Mono- and bis-(5'-substituted 1',3',4'-thiadiazol-2'-yl)pyridines and mono(5'-substituted 1',3',4'-thiadiazol-2'-ylmethyl)pyridines
Barlin, Gordon B., Australian Journal of Chemistry, 1985, 38(10), 1491-7

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
2.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
3.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  48 h, 20 - 21 °C
1.2 3 h, 65 °C
Referenz
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
2.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
3.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
4.1 Solvents: Tetrahydrofuran
5.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
6.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
7.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
2.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
3.1 Solvents: Tetrahydrofuran
4.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
5.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
6.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 9

Reaktionsbedingungen
1.1 Solvents: Tetrahydrofuran
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
3.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
4.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: (SP-4-2)-[1,1′-[1,1′-Binaphthalene]-2,2′-diylbis[1,1-diphenylphosphine-κP]]dichl… ;  8 h, 50 psi, 100 °C
Referenz
Improved Carbonylation of Heterocyclic Chlorides and Electronically Challenging Aryl Bromides
Albaneze-Walker, Jennifer; et al, Organic Letters, 2004, 6(13), 2097-2100

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Dichlorobis(triphenylphosphine)palladium Solvents: Methanol
1.2 -
Referenz
Selective palladium-catalyzed carbonylations of dichloroquinoline and simple dichloropyridines
Najiba, Douja; et al, Tetrahedron Letters, 1999, 40(19), 3719-3722

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → rt; 12 h, reflux
Referenz
New Water-Soluble Copper(II) Complexes with Morpholine-Thiosemicarbazone Hybrids: Insights into the Anticancer and Antibacterial Mode of Action
Ohui, Kateryna; et al, Journal of Medicinal Chemistry, 2019, 62(2), 512-530

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
1.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
Referenz
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Potassium tert-butoxide Catalysts: Copper(II) triflate Solvents: N-Methyl-2-pyrrolidone ;  1 min, rt
1.2 Reagents: Water ,  Oxygen ;  15 h, 40 °C
1.3 3 h, 65 °C
2.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  2 h, rt; 30 min, reflux; reflux → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.3 Reagents: Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ;  3 h, 65 °C
Referenz
Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations
Sun, Guo-Quan; et al, Nature (London, 2023, 615(7950), 67-72

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Trioctylamine Solvents: Dichloromethane
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane
1.2 -
2.1 Reagents: Cesium carbonate Solvents: Tetrahydrofuran
3.1 Reagents: Sodium bisulfite ,  Sodium sulfite Solvents: Water
4.1 Reagents: Phosphorus pentachloride Solvents: Dichloromethane
5.1 Solvents: Tetrahydrofuran
6.1 Reagents: Potassium carbonate Solvents: Dimethylformamide
7.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane
8.1 Reagents: Cesium fluoride Solvents: Dimethylformamide
Referenz
A new soluble polymer-supported sulfonyl linker - application to the synthesis of cyclic α-amino acids
Varray, Stephane; et al, European Journal of Organic Chemistry, 2002, (14), 2308-2316

2,5-dimethyl pyridine-2,5-dicarboxylate Raw materials

2,5-dimethyl pyridine-2,5-dicarboxylate Preparation Products

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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:881-86-7)2,5-dimethyl pyridine-2,5-dicarboxylate
A842491
Reinheit:99%
Menge:500g
Preis ($):647.0